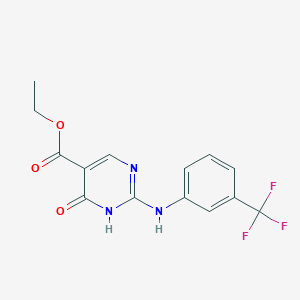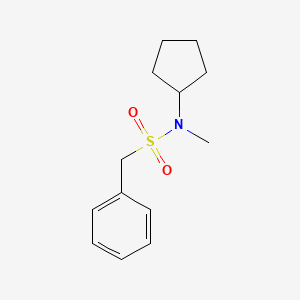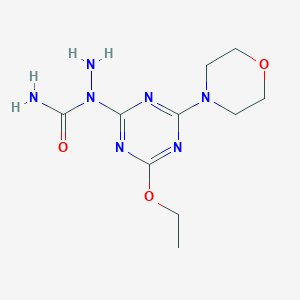
Ethyl 1,6-dihydro-6-oxo-2-(3-trifluoromethylanilino)-5-pyrimidinecarboxylate
概要
説明
Ethyl 1,6-dihydro-6-oxo-2-(3-trifluoromethylanilino)-5-pyrimidinecarboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine ring substituted with an ethyl ester group, a trifluoromethylanilino group, and a keto group, making it a versatile molecule for chemical modifications and functional studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,6-dihydro-6-oxo-2-(3-trifluoromethylanilino)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethylanilino Group: The trifluoromethylanilino group can be introduced via a nucleophilic aromatic substitution reaction, where an aniline derivative reacts with a halogenated pyrimidine intermediate.
Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Ethyl 1,6-dihydro-6-oxo-2-(3-trifluoromethylanilino)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or other reduced forms.
Substitution: The trifluoromethylanilino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 1,6-dihydro-6-oxo-2-(3-trifluoromethylanilino)-5-pyrimidinecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.
Materials Science: The compound’s unique structure allows for its incorporation into polymers and other materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of Ethyl 1,6-dihydro-6-oxo-2-(3-trifluoromethylanilino)-5-pyrimidinecarboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethylanilino group may enhance binding affinity and specificity, while the pyrimidine ring can participate in hydrogen bonding and other interactions. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
Ethyl 1,6-dihydro-6-oxo-2-(3-trifluoromethylanilino)-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 1,6-dihydro-6-oxo-2-(3-chloromethylanilino)-5-pyrimidinecarboxylate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Ethyl 1,6-dihydro-6-oxo-2-(3-methoxyanilino)-5-pyrimidinecarboxylate: Contains a methoxy group instead of a trifluoromethyl group.
Ethyl 1,6-dihydro-6-oxo-2-(3-nitroanilino)-5-pyrimidinecarboxylate: Features a nitro group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties.
特性
IUPAC Name |
ethyl 6-oxo-2-[3-(trifluoromethyl)anilino]-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-2-23-12(22)10-7-18-13(20-11(10)21)19-9-5-3-4-8(6-9)14(15,16)17/h3-7H,2H2,1H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANZLGNBXTUQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-methyl-3-(propionylamino)anilino]-4-oxobutanoic acid](/img/structure/B5965498.png)
![3-[(5-oxopyrrolidin-2-yl)methyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5965505.png)
![N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-2-(oxan-2-yl)ethanamine](/img/structure/B5965516.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5965518.png)

![3-[2-[(2E)-2-[(2-hydroxyphenyl)methylene]hydrazino]thiazol-4-yl]-6-methoxy-chromen-2-one](/img/structure/B5965526.png)
![N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5,6-dimethyl-2-oxo-N-(oxolan-2-ylmethyl)-1H-pyridine-3-carboxamide](/img/structure/B5965528.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B5965539.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5965547.png)
![5-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-2-pyrrolidinyl}-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5965563.png)

![4-amino-2-[2-(3-ethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B5965589.png)
![[1-({1-[(7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5965596.png)
![1,2-dihydro-5-acenaphthylenyl{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B5965603.png)
